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Compound Name: ON1231320

Cat. No.: B15603090

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320, also identified as 7ao, is a synthetic small molecule characterized as a potent and
highly specific inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] It belongs to the arylsulfonyl
pyrido-pyrimidinone class of compounds.[1][3][4] Extensive preclinical research has
demonstrated its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines,
positioning it as a molecule of interest for oncology research and therapeutic development.[2]
[4][5] This document provides a comprehensive technical guide to the chemical properties,
mechanism of action, and biological activity of ON1231320.

Chemical Structure and Properties

ON1231320 is a complex heterocyclic molecule. Its systematic chemical name is 2-((1H-Indol-
5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[6] The
key structural features include an indole group, essential for its cytotoxic activity, linked to a
pyridopyrimidinone core which is further substituted with a difluorophenylsulfonyl group.[2]
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Property Value

CAS Number 1312471-39-8[1][3][6][7]

Molecular Formula C22H15F2Ns0sS[3][7]

Molecular Weight 467.45 g/mol [3]

Class Arylsulfonyl pyrido-pyrimidinone[1][3]

Soluble in DMSO (up to 25 mg/mL), insoluble in

Solubilit
Y water and ethanol[3][7]

*Mechanism of Action

ON1231320 functions as an ATP-mimetic inhibitor, targeting the kinase domain of PLK2 with
high specificity.[6] This selective inhibition disrupts the normal functions of PLK2, a
serine/threonine kinase crucial for cell cycle regulation, particularly in centriole duplication
during the G1/S phase transition.[4][8]

The primary downstream effects of PLK2 inhibition by ON1231320 are:

o Cell Cycle Arrest: The compound blocks the progression of tumor cells through the cell cycle,
specifically causing an arrest in the G2/M phase of mitosis.[1][6][7][9]

e Apoptosis: By disrupting mitotic progression, ON1231320 induces a state of mitotic
catastrophe, which ultimately leads to programmed cell death (apoptosis) in cancer cells.[1]
[2][4][8] This is evidenced by the increased expression of apoptotic markers like cleaved
PARP following treatment.[5]

Notably, ON1231320 demonstrates high selectivity for PLK2, with no significant inhibitory
activity observed against other Polo-like kinases such as PLK1, PLK3, and PLK4, nor does it
affect tubulin polymerization.[2][4] This specificity suggests a potentially favorable therapeutic
window, as it does not significantly impact the viability of normal, non-cancerous cells like
human fibroblasts.[4][6]

Signaling Pathways
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Polo-like kinases are integral components of cell cycle regulation. PLK2, in particular, is a
target of the p53 tumor suppressor protein and plays a key role in the centrosome duplication
cycle.[4][5] Inhibition of PLK2 by ON1231320 interrupts this critical process.
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Caption: Mechanism of ON1231320 action on the cell cycle.

Preclinical Efficacy
In Vitro Activity

ON1231320 has demonstrated potent cytotoxic activity across a wide range of human cancer
cell lines. Its inhibitory concentration (IC50) for PLK2 is 0.31 uM.[1][7][9][10] The compound
effectively inhibits cell proliferation in numerous tumor types with GI50 (50% growth inhibition)
values in the nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of ON1231320

Kinase IC50 (pM) Selectivity
PLK2 0.31 Highly Selective
PLK1 >10 Not Inhibited([4]
PLK3 >10 Not Inhibited[4]

| PLK4 | >10 | Not Inhibited[4] |

Table 2: Growth Inhibitory (G150) Activity of ON1231320 Against Human Tumor Cell Lines
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Cell Line Cancer Type GI50 (uM)
DU145 Prostate 0.075[2]
MCF-7 Breast 0.075[2]
BT474 Breast 0.1]2]

U87MG Glioblastoma ~0.2 (at 24h)[5]
U251MG Glioblastoma ~0.2 (at 24h)[5]
A549 Lung 0.035 - 0.2[4]
SK-OV-3 Ovarian 0.035 - 0.2[4]
MIA-PaCa-2 Pancreatic 0.035 - 0.2[4]
COLO-205 Colon 0.035 - 0.2[4]

| K562 | Leukemia | 0.035 - 0.2[4] |

In Vivo Activity

Animal studies have confirmed the anti-tumor efficacy of ON1231320. In xenograft models
using human glioblastoma (U87MG) cells, daily intraperitoneal administration of ON1231320 at
50 mg/kg resulted in a significant reduction in tumor growth compared to control groups.[5] The
compound is reported to be well-tolerated in mice and effectively reduces tumor burden in both
subcutaneous and orthotopic xenograft models.[2][4] Furthermore, studies have shown that
ON1231320 can act synergistically with other chemotherapeutic agents, such as paclitaxel, to
enhance tumor growth inhibition.[2][4][8]

Experimental Methodologies Overview

The characterization of ON1231320 has involved a range of standard preclinical experimental
protocols.

o Kinase Assays: The inhibitory activity and selectivity of ON1231320 were determined using
in vitro kinase assays. These typically involve incubating the recombinant human PLK
enzymes with the compound at various concentrations and measuring the kinase activity
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using a substrate like casein or synuclein.[2] Differential scanning fluorimetry (DSF) has also
been used to confirm specific binding to PLK2.[2]

Cell Proliferation and Viability Assays: The anti-proliferative effects on cancer cell lines were
guantified using assays such as the Cell Counting Kit-8 (CCK-8).[5][11] These assays
measure cell viability after treatment with different concentrations of the compound over
various time points (e.g., 24, 48, 72 hours).[5] Colony formation assays are also used to
assess the long-term impact on clonogenic capacity.[5][12]

Cell Cycle Analysis: Flow cytometry is the standard method used to analyze the distribution
of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with ON1231320,
confirming its G2/M arrest activity.

Apoptosis Detection: The induction of apoptosis is typically confirmed through Western blot
analysis by detecting the expression of key apoptotic markers, such as cleaved poly (ADP-
ribose) polymerase (PARP).[5]

In Vivo Xenograft Studies: To evaluate in vivo efficacy, human tumor cells (e.g., U87MG
glioblastoma cells) are subcutaneously inoculated into immunocompromised mice.[5] Once
tumors are established, mice are treated with ON1231320 (e.g., daily intraperitoneal
injections), and tumor volume is measured regularly to assess the inhibition of tumor growth
compared to a vehicle-treated control group.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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